N-[4-(4-Chlorobutanoyl)phenyl]acetamide
Description
N-[4-(4-Chlorobenzenesulfonamido)phenyl]acetamide (synonyms include N-{4-[(4-chloroanilino)sulfonyl]phenyl}acetamide and N-[4-(4-chlorophenylsulfamoyl)phenyl]acetamide) is a synthetic sulfonamide derivative. Its molecular formula is C₁₄H₁₃ClN₂O₃S, with a molecular weight of 324.78 g/mol (average mass) . The structure features an acetamide group attached to a phenyl ring, which is further substituted at the para position with a 4-chlorophenylsulfonamido moiety. This compound is structurally related to pharmacologically active sulfonamides, which are known for their roles as antibiotics, analgesics, and enzyme inhibitors.
Properties
IUPAC Name |
N-[4-(4-chlorobutanoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(15)14-11-6-4-10(5-7-11)12(16)3-2-8-13/h4-7H,2-3,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUUWWFHQIFUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517909 | |
| Record name | N-[4-(4-Chlorobutanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56924-11-9 | |
| Record name | N-[4-(4-Chlorobutanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chlorobutanoyl)phenyl]acetamide typically involves the acylation of 4-aminophenylacetic acid with 4-chlorobutyryl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-aminophenylacetic acid in an appropriate solvent such as dichloromethane.
- Add 4-chlorobutyryl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
- Add a base such as pyridine or triethylamine to the reaction mixture to neutralize the hydrochloric acid formed.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Chlorobutanoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorobutanoyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-Chlorobutanoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-Chlorobutanoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of N-[4-(4-chlorobenzenesulfonamido)phenyl]acetamide with key analogs is provided below, focusing on substituent effects, molecular properties, and reported bioactivities.
Table 1: Key Structural and Pharmacological Comparisons
Substituent Effects on Bioactivity
- Sulfonamide vs. Hydroxyl Groups: Paracetamol’s 4-hydroxyl group is critical for its analgesic activity via central COX inhibition .
- Chlorine Substitution: The 4-chlorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-halogenated analogs. Chlorine is a common bioisostere in drug design, improving binding affinity and pharmacokinetics .
- Anti-nociceptive Activity: Piperazinylsulfonamide analogs (e.g., compound 37 in ) demonstrated anti-hypernociceptive effects, suggesting that bulky substituents on the sulfonamide nitrogen may modulate activity in pain pathways .
Biological Activity
N-[4-(4-Chlorobutanoyl)phenyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.
Chemical Structure and Synthesis
This compound can be synthesized through the acylation of 4-aminophenylacetic acid with 4-chlorobutyryl chloride. The general synthesis method involves:
- Dissolving 4-aminophenylacetic acid in dichloromethane.
- Adding 4-chlorobutyryl chloride dropwise while maintaining a low temperature (0-5°C).
- Introducing a base like pyridine or triethylamine to neutralize the hydrochloric acid produced.
- Stirring the mixture at room temperature for several hours.
- Isolating the product via filtration or extraction, followed by purification through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on various chloroacetamides found that compounds with halogenated phenyl rings showed enhanced effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The mechanism of action is believed to involve the disruption of bacterial cell membranes, facilitated by the lipophilicity of these compounds, allowing them to penetrate cell membranes effectively .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. The compound is thought to exert its effects by inhibiting specific enzymes involved in cell proliferation, which could lead to reduced tumor growth. Preliminary studies suggest that it may target pathways related to apoptosis and cell cycle regulation .
Case Study: Anticancer Activity Assessment
A recent study evaluated the anticancer properties of various chloroacetamides, including this compound, against different cancer cell lines. The results indicated:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results: The compound showed IC50 values in the micromolar range, indicating moderate cytotoxicity against these cancer cell lines.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction may involve:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
